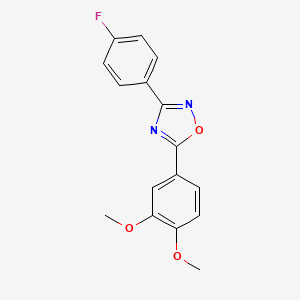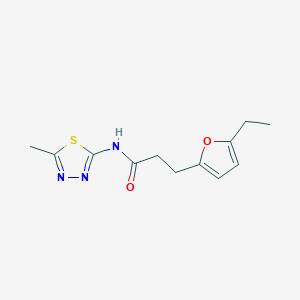
3-(5-ethyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-ethyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is also known as EFT-508 and has been studied for its ability to inhibit certain enzymes that play a role in cancer progression.
Mecanismo De Acción
The mechanism of action of EFT-508 involves the inhibition of MNK1/2 activity. MNK1/2 is a kinase that phosphorylates eukaryotic initiation factor 4E (eIF4E), which is a key component of the mRNA translation machinery. By inhibiting MNK1/2, EFT-508 prevents the phosphorylation of eIF4E and thus reduces the translation of oncogenes.
Biochemical and Physiological Effects:
EFT-508 has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of MNK1/2, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce tumor growth in animal models. It has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of EFT-508 as a research tool is that it is a specific inhibitor of MNK1/2, which allows for the study of the role of this enzyme in cancer progression. However, one limitation is that it may not be effective in all types of cancer, and its effects may be influenced by other factors such as the genetic makeup of the cancer cells.
Direcciones Futuras
There are several potential future directions for research on EFT-508. One area of interest is the development of combination therapies that include EFT-508 along with other drugs or treatments. Another direction is the study of the effects of EFT-508 on other signaling pathways that may be involved in cancer progression. Additionally, further research is needed to determine the optimal dosing and administration of EFT-508 for therapeutic use.
Métodos De Síntesis
The synthesis of EFT-508 involves several steps, including the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with diethyl malonate to form a thiadiazole intermediate. This intermediate is then reacted with 5-ethyl-2-furoic acid chloride to form the desired product, EFT-508.
Aplicaciones Científicas De Investigación
EFT-508 has been studied for its potential use in cancer therapy. Specifically, it has been shown to inhibit the activity of the enzyme MNK1/2, which is involved in the regulation of mRNA translation. This inhibition leads to a decrease in the expression of certain oncogenes, which can slow or halt cancer progression.
Propiedades
IUPAC Name |
3-(5-ethylfuran-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-9-4-5-10(17-9)6-7-11(16)13-12-15-14-8(2)18-12/h4-5H,3,6-7H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWIQDNITYUZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

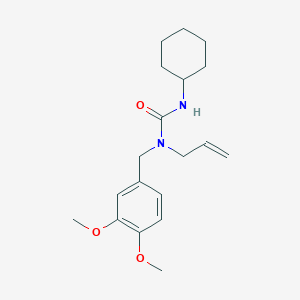
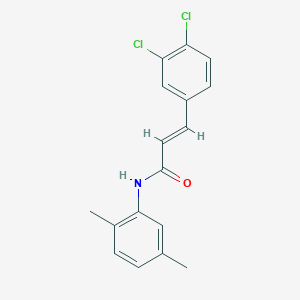
![(2-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5710475.png)
![N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5710483.png)
![5-[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5710484.png)
![N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5710490.png)
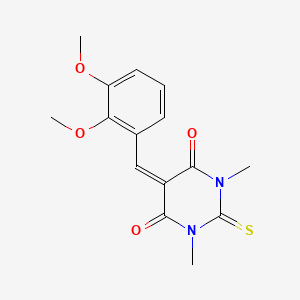

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5710515.png)

![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5710528.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5710539.png)

